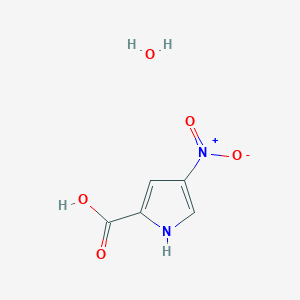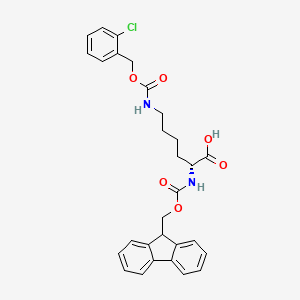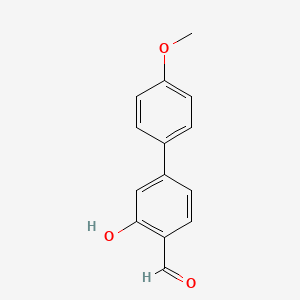
4-Nitropyrrole-2-carboxylic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitropyrrole-2-carboxylic acid hydrate is an organic compound with the molecular formula C5H4N2O4·xH2O. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both nitro and carboxylic acid functional groups. This compound is typically found as a white to light yellow crystalline powder and is used in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitropyrrole-2-carboxylic acid hydrate typically involves the nitration of pyrrole derivatives. One common method includes the reaction of 2-nitropyrrole with a carboxylating agent under acidic conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid, which facilitates the formation of the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and carboxylation processes. These processes are optimized for high yield and purity, using controlled reaction conditions and purification steps such as recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitropyrrole-2-carboxylic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-aminopyrrole-2-carboxylic acid.
Substitution: Formation of halogenated or sulfonated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitropyrrole-2-carboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The biological activity of 4-Nitropyrrole-2-carboxylic acid hydrate is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antifungal effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitro-1H-pyrrole-2-carboxylic acid: Similar structure but without the hydrate form.
2-Nitropyrrole: Lacks the carboxylic acid group.
4-Aminopyrrole-2-carboxylic acid: Reduction product of 4-Nitropyrrole-2-carboxylic acid hydrate.
Uniqueness
This compound is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The hydrate form also influences its physical properties, such as solubility and stability .
Eigenschaften
IUPAC Name |
4-nitro-1H-pyrrole-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-5(9)4-1-3(2-6-4)7(10)11;/h1-2,6H,(H,8,9);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWBUYJLTUVVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)




![2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride](/img/structure/B6334577.png)

phenyl](hydroxy)boranyl}oxy)borinic acid](/img/structure/B6334581.png)






